molecular formula C12H12N2O2 B12991309 (R)-2-Amino-3-(isoquinolin-4-yl)propanoic acid

(R)-2-Amino-3-(isoquinolin-4-yl)propanoic acid

Cat. No.: B12991309
M. Wt: 216.24 g/mol
InChI Key: HNFZGXCEZSJVQI-LLVKDONJSA-N
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Description

®-2-Amino-3-(isoquinolin-4-yl)propanoic acid is an organic compound that features an amino group, a propanoic acid moiety, and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline and suitable amino acid derivatives.

    Formation of Isoquinoline Derivative: Isoquinoline is functionalized to introduce the propanoic acid moiety. This can be achieved through various organic reactions such as Friedel-Crafts acylation.

    Amino Acid Coupling: The functionalized isoquinoline is then coupled with an amino acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid in high purity.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoquinoline ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

®-2-Amino-3-(isoquinolin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The isoquinoline ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-(isoquinolin-5-yl)propanoic acid
  • ®-2-Amino-3-(isoquinolin-6-yl)propanoic acid
  • ®-2-Amino-3-(isoquinolin-7-yl)propanoic acid

Uniqueness

®-2-Amino-3-(isoquinolin-4-yl)propanoic acid is unique due to the specific position of the isoquinoline ring, which can influence its chemical reactivity and biological activity. The position of the isoquinoline ring can affect the compound’s binding interactions and overall stability, making it distinct from its structural isomers.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-2-amino-3-isoquinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-11(12(15)16)5-9-7-14-6-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5,13H2,(H,15,16)/t11-/m1/s1

InChI Key

HNFZGXCEZSJVQI-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC(C(=O)O)N

Origin of Product

United States

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